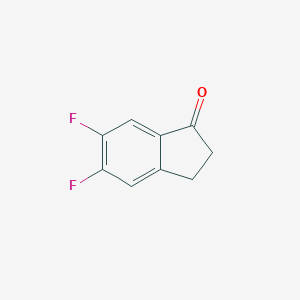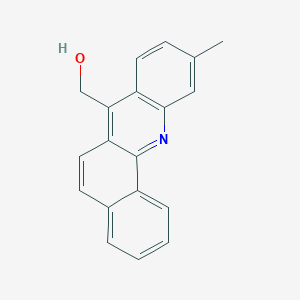
7-Hydroxymethyl-10-methylbenz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxymethyl-10-methylbenz(c)acridine, commonly referred to as C-1311, is a synthetic molecule that has gained significant attention in scientific research due to its potential therapeutic applications. C-1311 belongs to the family of benzacridine compounds, which have been extensively studied for their anti-cancer properties.
Mécanisme D'action
The mechanism of action of C-1311 involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. C-1311 binds to the DNA-topoisomerase II complex, leading to the formation of a stable ternary complex that prevents the enzyme from completing its catalytic cycle. This results in DNA damage and ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
C-1311 has been shown to induce DNA damage, activate caspase-3 (an enzyme involved in apoptosis), and inhibit cell proliferation in cancer cells. In addition, C-1311 has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of C-1311 is its potency against a wide range of cancer cell lines. Moreover, C-1311 has demonstrated synergistic effects with other chemotherapeutic agents, which may enhance its efficacy. However, one limitation of C-1311 is its relatively low solubility in water, which may affect its bioavailability and limit its clinical use.
Orientations Futures
Future research on C-1311 should focus on optimizing its synthesis method to improve its yield and purity. Moreover, further preclinical studies are needed to evaluate its efficacy and safety in animal models. In addition, clinical trials are needed to evaluate its potential as a combination therapy for cancer treatment. Finally, the development of novel formulations or delivery methods may improve its bioavailability and enhance its therapeutic potential.
Conclusion:
In conclusion, C-1311 is a synthetic molecule that has shown promising results as a potential anti-cancer agent. Its mechanism of action involves the inhibition of topoisomerase II, leading to DNA damage and cell death. C-1311 has demonstrated minimal toxicity in normal cells and has shown synergistic effects with other chemotherapeutic agents. However, its low solubility in water may limit its clinical use. Further research is needed to optimize its synthesis method, evaluate its efficacy and safety in animal models, and develop novel formulations or delivery methods.
Méthodes De Synthèse
The synthesis of C-1311 involves a multi-step process that includes the condensation of 10-methylacridone with formaldehyde, followed by the cyclization of the resulting intermediate with aniline. The final product is obtained after purification through column chromatography. The purity and yield of C-1311 can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
C-1311 has shown promising results in preclinical studies as a potential anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, C-1311 has demonstrated synergistic effects with other chemotherapeutic agents, such as doxorubicin and cisplatin. These findings suggest that C-1311 may have potential as a combination therapy for cancer treatment.
Propriétés
Numéro CAS |
160543-06-6 |
|---|---|
Nom du produit |
7-Hydroxymethyl-10-methylbenz(c)acridine |
Formule moléculaire |
C19H15NO |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
(10-methylbenzo[c]acridin-7-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-6-8-15-17(11-21)16-9-7-13-4-2-3-5-14(13)19(16)20-18(15)10-12/h2-10,21H,11H2,1H3 |
Clé InChI |
KQJATOLRXGASOI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO |
Autres numéros CAS |
160543-06-6 |
Synonymes |
7-HYDROXYMETHYL-10-METHYLBENZ[C]ACRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



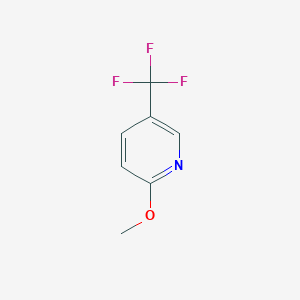
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
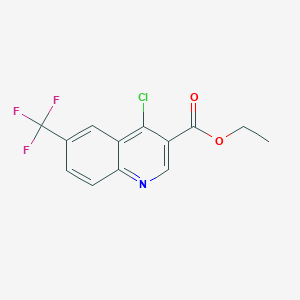
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
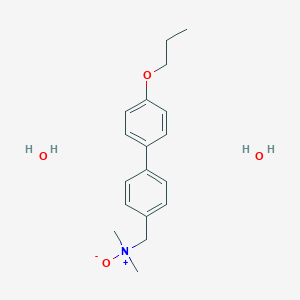
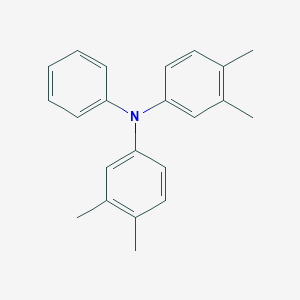
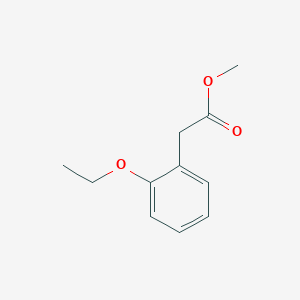
![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)
![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)
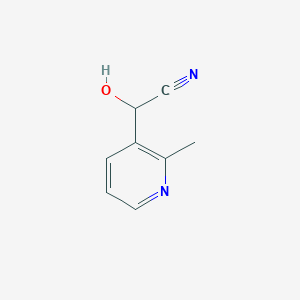
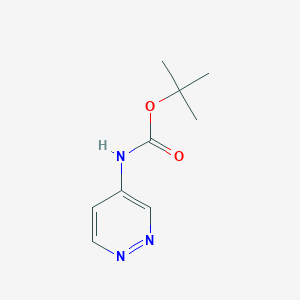
![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)
